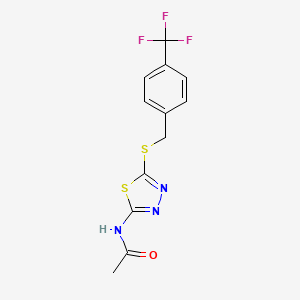

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features a trifluoromethyl group, a benzylthio moiety, and a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Properties

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS2/c1-7(19)16-10-17-18-11(21-10)20-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDAXWCPDWZJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole intermediate with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of reduced thiadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate thiol and acetamide groups. The characterization of such compounds is usually conducted using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray diffraction to confirm their structures and purity. For instance, studies have shown that microwave irradiation can enhance the synthesis process by reducing reaction times and increasing yields .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity : Compounds in the thiadiazole class have been reported to possess significant antimicrobial properties against various bacterial and fungal strains. The structural modifications in this compound may enhance its efficacy against resistant strains of pathogens .

Anticancer Potential : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, molecular docking studies have suggested that these compounds can interact with key proteins involved in cancer progression . In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) .

Case Studies

Several studies have explored the applications of thiadiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The thiadiazole ring may also play a role in the compound’s biological activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

- N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3S2, with a molecular weight of approximately 397.44 g/mol. The compound features a thiadiazole ring, a trifluoromethyl group, and a benzyl moiety linked through a sulfur atom. This specific arrangement enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Structure | Strong anticancer activity against multiple cell lines |

| N-(5-(2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | Structure | Exhibits antimicrobial properties |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Structure | Shows varied biological activities depending on substituents |

Anticancer Activity

This compound has shown significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon).

- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through various pathways including caspase activation and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related thiadiazole compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

- IC50 Values : Compounds demonstrated IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL.

- Mechanism : The anticancer effect was attributed to the ability to induce apoptotic cell death and down-regulate critical survival genes such as MMP2 and VEGFA .

Table 2: Summary of Anticancer Activity

| Cell Line | Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| MCF-7 | 4i | 0.28 | Apoptosis induction |

| HepG2 | 4e | 5.36 | Cell cycle arrest |

| A549 | - | Not specified | Disruption of cellular processes |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell survival.

- Receptor Modulation : Interactions with cellular receptors can lead to altered signaling pathways.

- Structural Interactions : The trifluoromethyl group enhances binding affinity and metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide and its analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Condensation of 2-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride under reflux in triethylamine (yield optimization via TLC monitoring) .

- Step 2 : Thioether linkage formation using 4-(trifluoromethyl)benzylthiol in dry acetone with anhydrous K₂CO₃ as a base (reflux for 3–4 hours) .

- Purification : Recrystallization from ethanol or pet-ether to isolate the final compound .

- Key Data : Yields range from 65% to 85% depending on substituents and solvent systems (Table 1, ).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : TLC (Rf values reported in hexane:ethyl acetate systems) and melting point determination (uncorrected capillary method) .

- Structural Confirmation :

- FTIR : Peaks for C=O (1650–1680 cm⁻¹), S–C=S (650–700 cm⁻¹), and N–H (3200–3300 cm⁻¹) .

- NMR : ¹H NMR signals for trifluoromethyl (δ 4.3–4.5 ppm) and acetamide protons (δ 2.1–2.3 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matched with theoretical m/z values .

Advanced Research Questions

Q. What strategies can optimize reaction yields and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thioether formation .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours under conventional reflux) and improves yields by 10–15% .

- Catalytic Additives : Use of KI or phase-transfer catalysts to accelerate nucleophilic substitution steps .

- Data Contradiction Note : Microwave-assisted synthesis may reduce byproducts but requires precise temperature control to avoid decomposition .

Q. How can structure-activity relationships (SAR) be evaluated for biological activity?

- Methodological Answer :

- Substituent Variation : Replace the trifluoromethyl group with nitro, chloro, or benzylidenamino groups to assess antimicrobial or anticancer activity .

- Bioassays :

- Antibacterial : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (reported MIC: 8–32 µg/mL) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 cells in Table 2, ).

- Computational Docking : Molecular docking with E. coli DNA gyrase or human topoisomerase II to predict binding affinity .

Q. What analytical approaches resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Combine MIC tests with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .

- Statistical Validation : Use ANOVA to assess significance of substituent effects on IC₅₀ values (e.g., p < 0.05 for nitro vs. chloro derivatives) .

- Control Experiments : Test stability under assay conditions (e.g., pH 7.4 buffer for 24 hours) to rule out compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.